molecular formula C23H19FO2 B12606304 1,5-Pentanedione, 3-(4-fluorophenyl)-1,5-diphenyl- CAS No. 918417-74-0

1,5-Pentanedione, 3-(4-fluorophenyl)-1,5-diphenyl-

Cat. No.: B12606304
CAS No.: 918417-74-0
M. Wt: 346.4 g/mol
InChI Key: UEKOEBAYGIHANA-UHFFFAOYSA-N
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Description

1,5-Pentanedione, 3-(4-fluorophenyl)-1,5-diphenyl- is an organic compound that belongs to the class of 1,5-diketones. This compound is characterized by the presence of a fluorophenyl group and two phenyl groups attached to the pentanedione backbone. It is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-pentanedione, 3-(4-fluorophenyl)-1,5-diphenyl- typically involves the reaction of aromatic aldehydes with 1,2-diphenylethanone. One efficient method reported involves the use of sodium hydroxide as a catalyst under solvent-free conditions. This method is advantageous due to its high yield, simple operation, and environmental friendliness .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as solvent-free synthesis and the use of readily available reagents, are likely to be employed to ensure cost-effectiveness and sustainability.

Chemical Reactions Analysis

Types of Reactions

1,5-Pentanedione, 3-(4-fluorophenyl)-1,5-diphenyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the diketone groups to alcohols.

    Substitution: The phenyl and fluorophenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

1,5-Pentanedione, 3-(4-fluorophenyl)-1,5-diphenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,5-pentanedione, 3-(4-fluorophenyl)-1,5-diphenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The fluorophenyl and phenyl groups contribute to the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

  • 1,5-Pentanedione, 1,5-bis(4-fluorophenyl)-
  • 1,5-Pentanedione, 1-(3-fluorophenyl)-5-[(4S)-2-oxo-4-phenyl-3-oxazolidinyl]-
  • 1,5-Pentanedione, 1-(4-fluorophenyl)-5-[(4S)-2-oxo-4-phenyl-3-oxazolidinyl]-

Uniqueness

1,5-Pentanedione, 3-(4-fluorophenyl)-1,5-diphenyl- is unique due to the presence of both fluorophenyl and diphenyl groups, which enhance its chemical reactivity and binding properties. This makes it a valuable compound in various synthetic and research applications .

Properties

CAS No.

918417-74-0

Molecular Formula

C23H19FO2

Molecular Weight

346.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-1,5-diphenylpentane-1,5-dione

InChI

InChI=1S/C23H19FO2/c24-21-13-11-17(12-14-21)20(15-22(25)18-7-3-1-4-8-18)16-23(26)19-9-5-2-6-10-19/h1-14,20H,15-16H2

InChI Key

UEKOEBAYGIHANA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(CC(=O)C2=CC=CC=C2)C3=CC=C(C=C3)F

Origin of Product

United States

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